Pyridazine

Descripción general

Descripción

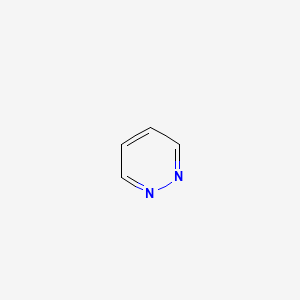

Pyridazine is an organic compound with a molecular formula C4H5N3. It is a heterocyclic aromatic compound that is composed of a pyridine nucleus fused with a 2-azabicyclo[2.2.2]octane ring. This compound is a versatile molecule that has a wide variety of applications in the fields of organic synthesis and medicinal chemistry. In particular, this compound has been used as a precursor to a variety of drugs and pharmaceuticals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology:

- Pyridazine derivatives are potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, showing promise in drug development for conditions like Alzheimer's disease (Taslimi et al., 2019).

- They are key structural features in many biologically active compounds with applications in cancer therapy. Pyridazines can inhibit protein kinases, an important target in tumor biology, demonstrating their potential as anticancer drugs (Jaballah et al., 2017).

- Substituted pyridazinone, a derivative, has been explored for cardiovascular drugs and shows a range of pharmacological activities (Dubey & Bhosle, 2015).

- This compound N-Oxides have been used as precursors for metallocarbenes in the synthesis of anticancer agents (Kanchupalli et al., 2015).

Agriculture:

- In the agriculture sector, this compound derivatives are used as insecticides, herbicides, and in other agrochemical applications. Their efficacy can vary based on the chemical structure and the introduction of different groups (Li, 2010).

Materials Science:

- This compound and its derivatives are used in the synthesis of various compounds with applications in materials science, such as in optoelectronics and sensors (Amăriucăi-Mantu et al., 2021).

Mecanismo De Acción

Target of Action

Pyridazine and its derivative, pyridazinone, are heterocycles that contain two adjacent nitrogen atoms . They have been utilized in medicinal chemistry against a range of biological targets . For instance, the this compound-containing drugs that have been approved by health authorities around the world include the monoamine oxidase (MAO) inhibitor minaprine, the non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix, and the allosteric inhibitor of tyrosine kinase 2 (TYK2) deucravacitinib .

Mode of Action

The mode of action of this compound derivatives is based on their capacity to inhibit certain enzymes or receptors. For example, a series of compounds synthesized by Khan et al., reported the cyclooxygenase (COX)-2 inhibitory action . The this compound ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

This compound derivatives have been shown to affect various biochemical pathways. For instance, they have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation . They also inhibit the production of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes .

Pharmacokinetics

The pharmacokinetics of this compound derivatives are influenced by their unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Safety and Hazards

Direcciones Futuras

The pyridazine structure is a popular pharmacophore which is found within a number of herbicides such as credazine, pyridafol, and pyridate . It is also found within the structure of several drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine . This suggests that this compound is a promising drug-like scaffold .

Análisis Bioquímico

Biochemical Properties

Pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression. Additionally, this compound interacts with tyrosine kinase 2 (TYK2), an enzyme involved in cytokine signaling pathways, making it a potential candidate for treating autoimmune diseases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound derivatives have been observed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound can modulate gene expression by acting on transcription factors and other regulatory proteins, thereby affecting cellular functions such as differentiation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound’s interaction with MAO leads to enzyme inhibition, resulting in increased neurotransmitter levels . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby modulating cellular responses . Changes in gene expression can also occur due to this compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, this compound may be actively transported into specific cellular compartments, where it can exert its effects on target biomolecules .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMFSQRYOILNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95109-07-2 | |

| Record name | Polypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95109-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059777 | |

| Record name | Pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-80-5 | |

| Record name | Pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449GLA0653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Several methods have been developed for pyridazine synthesis:

- Hofmann Reaction: This reaction can be employed on this compound dicarboxamides to generate pyrimido[4,5-c]pyridazines and pyrimido[5,4-c]pyridazines. []

- Reissert Reaction: This approach utilizes 4-aminothis compound-2-oxides as starting materials to yield key intermediates like 4-aminothis compound-3-carboxamide and 4-amino-3-cyanothis compound, essential for constructing the pyrimido[5,4-c]this compound ring system. []

- Cyclization Reactions: Condensing hydrazines with various reagents like diethyl acetylenedicarboxylate, diketones, or dicarboxylic acid derivatives offers versatile pathways to diversely substituted pyridazines. [, ]

- Diels-Alder Reactions: The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester with silylalkynes provides access to 4-alkyl-5-(trimethylsilyl)-3,6-pyridazinedicarboxylic acid dimethyl esters. [] This approach highlights the use of silyl groups for further functionalization.

ANone: A combination of spectroscopic techniques is typically used:

- NMR Spectroscopy: Proton and carbon NMR provide valuable information about the arrangement of atoms within the molecule. [, , , ] For instance, in studying benzofuro[2,3-d]pyridazones, the Nuclear Overhauser Effect (NOE) observed in NMR spectra helped determine the position of substituents. []

- IR Spectroscopy: This method aids in identifying functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- Mass Spectrometry: This technique offers insights into the molecular weight and fragmentation patterns, providing crucial structural information. [, , ]

A: Yes, single-crystal X-ray analysis confirmed the molecular structure of specific this compound derivatives. For instance, the structure of a 5,6-fused ring this compound, synthesized from a fulvene precursor, was validated using this technique. []

ANone: The electronic nature and position of substituents significantly affect the this compound ring's reactivity towards electrophilic and nucleophilic substitutions.

A: Selective metalation using reagents like TMPMgCl·LiCl allows for regioselective functionalization. Subsequent cross-coupling reactions with arylzinc halides can introduce desired substituents at specific positions of the this compound ring. [] This approach offers a powerful tool to build complex this compound derivatives.

ANone: Pyridazines have shown promise in various fields, including:

- Medicinal Chemistry: this compound derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. They have been explored as potential anticancer, antifungal, and antimicrobial agents. [, , , , ] For instance, some this compound derivatives demonstrated antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (Hep3B) cells. []

- Crop Protection: Certain this compound derivatives have found applications as herbicides, fungicides, and insecticides in agriculture. [] Their effectiveness in controlling various pests and diseases makes them valuable tools in crop protection strategies.

- Materials Science: The incorporation of this compound rings into polymers can enhance their thermal stability and mechanical properties. [] For example, aromatic poly(ether ketone this compound)s, synthesized via nucleophilic substitution reactions, showed promising properties for potential applications in electronic devices. []

ANone: SAR studies are crucial in understanding how different substituents and structural variations influence the biological activity of this compound derivatives.

- Substituent Effects: Introducing specific groups at different positions on the this compound core can drastically alter binding affinities and pharmacological profiles. [, ] For example, in a series of imidazo[1,2-b]pyridazines, the presence and size of substituents at the 2- and 6-positions significantly affected their ability to displace [3H]diazepam from rat brain membranes. []

- Core Modifications: Changing the central this compound core to other heterocyclic systems, such as triazolopyridazines or pyrazolopyridazines, can impact binding selectivity and efficacy towards specific biological targets. [] This highlights the versatility of pyridazines as starting points for developing new bioactive compounds.

ANone: Computational approaches play a crucial role in predicting and understanding the properties and behavior of this compound derivatives.

- Molecular Modeling: Techniques like density functional theory (DFT) are employed to investigate the electronic structure, geometries, and intermolecular interactions of pyridazines. These calculations provide insights into their reactivity and potential applications. []

- Molecular Dynamics Simulations: This method simulates the movement and interactions of atoms within a molecule, providing information about its conformational flexibility and dynamic behavior. [] These simulations are particularly useful for understanding the interactions of this compound derivatives with biological targets.

- Quantitative Structure-Activity Relationship (QSAR) Studies: These computational models correlate molecular structures with their biological activities. This helps identify key structural features responsible for desired activities and guide the design of new compounds with improved potency and selectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)